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Compound of Interest

Compound Name: Benzo[d][1,2,3]thiadiazol-6-amine

Cat. No.: B1322888 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzothiazole (BTA) is a privileged heterocyclic scaffold that is a core component

in a wide range of biologically active compounds.[1][2][3] Its derivatives have garnered

significant interest in medicinal chemistry due to their broad spectrum of pharmacological

activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3]

In oncology, benzothiazole derivatives have shown potent activity against various cancer cell

lines, operating through diverse mechanisms of action such as the inhibition of key enzymes

like tyrosine kinases and carbonic anhydrases, induction of apoptosis, and cell cycle arrest.[3]

[4]

This document provides an overview of the anticancer activity of this class of compounds, with

a focus on quantitative data from cytotoxicity assays and detailed protocols for their evaluation.

While the initial topic of interest was the specific subclass of Benzo[d]thiadiazol-6-amine, the

available literature provides broader data on various potent benzothiazole derivatives. The

principles and protocols outlined herein are directly applicable to the screening and

mechanistic study of any novel benzothiazole analog.

Quantitative Data Summary: Cytotoxicity of
Benzothiazole Derivatives
The following table summarizes the in vitro anticancer activity of selected benzothiazole

derivatives against various human cancer cell lines. The data is primarily presented as IC₅₀
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(half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values, which

are standard measures of a compound's potency.
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Derivative /
Compound

Cancer Cell Line(s) Activity (IC₅₀ / GI₅₀) Reference

Compound 4a

(Thiazolidine-2,4-

dione hybrid)

HCT-116 (Colon) 5.61 µM

HEPG-2 (Liver) 7.92 µM [5]

MCF-7 (Breast) 3.84 µM [5]

Compound 4e

(Thiazolidine-2,4-

dione hybrid)

MCF-7 (Breast) 6.11 µM [5]

Compound 8a

(Cyanothiouracil

hybrid)

HCT-116 (Colon) 13.89 µM [5]

HEPG-2 (Liver) 18.10 µM [5]

MCF-7 (Breast) 10.86 µM [5]

Compound 11

(Hydrazine derivative)
HeLa (Cervical) 2.41 µM [6]

COS-7 (Kidney) 4.31 µM [6]

Compound 40

(Sulphonamide

derivative)

MCF-7 (Breast) 34.5 µM [6]

HeLa (Cervical) 44.15 µM [6]

MG63

(Osteosarcoma)
36.1 µM [6]

Compound 51

(Dichlorophenyl

derivative)

HOP-92 (Non-small

cell lung)
71.8 nM [6]
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Compound 65

(Carbohydrazide

derivative)

PC-3 (Prostate) 19.9 µg/mL [6]

LNCaP (Prostate) 11.2 µg/mL [6][7]

Mechanism of Action & Signaling Pathways
Benzothiazole derivatives exert their anticancer effects by modulating various cellular signaling

pathways. A key mechanism for some hybrids is the inhibition of Vascular Endothelial Growth

Factor Receptor 2 (VEGFR-2), a critical receptor tyrosine kinase involved in tumor

angiogenesis.[5] Inhibition of VEGFR-2 blocks downstream signaling cascades, leading to

reduced cell proliferation, migration, and survival. Other reported mechanisms include the

induction of apoptosis through mitochondrial-dependent pathways, often involving the

activation of p53.[4][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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